Ethyl 6-hydroxyquinoline-4-carboxylate
Description
Ethyl 6-hydroxyquinoline-4-carboxylate (CAS 31610-09-0) is a quinoline derivative with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . Its structure features a hydroxyl (-OH) group at the 6-position and an ethyl ester (-COOEt) at the 4-position of the quinoline ring. This compound is classified as a solid under standard conditions and carries hazard warnings (H302, H315, H319) related to toxicity and irritation . It is utilized in organic synthesis and pharmaceutical research, particularly as an intermediate for developing bioactive molecules .
Properties
IUPAC Name |
ethyl 6-hydroxyquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-6-13-11-4-3-8(14)7-10(9)11/h3-7,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOFGUQZSIOGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CC2=NC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303893 | |
| Record name | ethyl 6-hydroxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31610-09-0 | |
| Record name | NSC163313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 6-hydroxyquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives with carboxylate esters and varied substituents exhibit distinct physicochemical and biological properties. Below is a detailed comparison of Ethyl 6-hydroxyquinoline-4-carboxylate with analogous compounds, supported by structural and experimental data.
Table 1: Structural and Physicochemical Properties of Selected Quinoline Derivatives
Key Findings:
Substituent Effects on Reactivity: The hydroxyl group at position 6 in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents . Methoxy groups (e.g., CAS 5345-57-3) improve lipophilicity, making such derivatives more membrane-permeable in biological systems .
Positional Isomerism: The ester group’s position significantly impacts biological activity. For example, this compound (ester at 4-position) differs from Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (ester at 3-position), which may affect binding to enzymatic targets .
Synthetic Applications: Mthis compound (CAS 1373835-09-6) has been synthesized via alkylation reactions, as evidenced by LC-MS ([M+H]+ = 218.07) and NMR data . Its ethyl counterpart (CAS 31610-09-0) is similarly used in FAP inhibitor synthesis .
Safety Profiles :
- Chlorinated derivatives (e.g., CAS 70271-77-1, 131548-98-6) often exhibit higher toxicity due to halogenated byproducts, whereas methoxy or hydroxyl variants are generally safer .
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